molecular formula C18H21N7 B3733803 5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole

5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B3733803
M. Wt: 335.4 g/mol
InChI Key: STSMWSRJRKJCFN-UHFFFAOYSA-N
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Description

The compound 5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole is a complex organic molecule that belongs to the class of imidazo[4,5-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenyl derivatives and 1,2,4-triazole. The key steps in the synthesis may involve:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution reactions: Introduction of the triazol-1-ylmethyl group onto the phenyl ring.

    Formation of the imidazo[4,5-c]pyrazole core: This step involves cyclization reactions that form the fused ring system.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Interfering with signaling pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylphenyl derivatives: These compounds share the phenyl ring with dimethyl substitutions.

    1,2,4-triazole derivatives: These compounds share the triazole ring structure.

    Imidazo[4,5-c]pyrazole derivatives: These compounds share the fused ring system.

Uniqueness

The uniqueness of 5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole lies in its specific combination of functional groups and ring systems. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-4-5-25-18-16(8-20-25)22-17(23-18)15-7-14(12(2)6-13(15)3)9-24-11-19-10-21-24/h6-8,10-11H,4-5,9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSMWSRJRKJCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=N1)NC(=N2)C3=C(C=C(C(=C3)CN4C=NC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 2
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5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 3
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5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 4
5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 5
Reactant of Route 5
5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 6
Reactant of Route 6
5-[2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]-1-propyl-4H-imidazo[4,5-c]pyrazole

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